molecular formula C21H15F3N4O B2864396 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide CAS No. 862810-38-6

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2864396
CAS No.: 862810-38-6
M. Wt: 396.373
InChI Key: VBKYUCOBCVNGMH-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-13-3-4-15(18-12-28-10-2-9-25-20(28)27-18)11-17(13)26-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKYUCOBCVNGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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